1-Butyryl-4-cinnamylpiperazine

Catalog No.
S522232
CAS No.
17730-82-4
M.F
C17H25ClN2O
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyryl-4-cinnamylpiperazine

CAS Number

17730-82-4

Product Name

1-Butyryl-4-cinnamylpiperazine

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

InChI Key

HPGCBEMVWCCLIT-AAGWESIMSA-N

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

solubility

Soluble in DMSO, not in water

Synonyms

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride, 1-N-butyryl-4-cinnamylpiperazine, 1-N-butyryl-4-cinnamylpiperazine hydrochloride, AP 237, AP-237, BUCINNAZINE HYDROCHLORIDE

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

The exact mass of the compound 1-Butyryl-4-cinnamylpiperazine is 308.1655 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Butyryl-4-cinnamylpiperazine hydrochloride (CAS 17730-82-4), commonly known as AP-237 or bucinnazine, is a prototypical acyl cinnamylpiperazine utilized as a critical reference standard in forensic toxicology, pharmacology, and opioid receptor (MOR) assay calibration [1]. Structurally distinct from traditional piperidine-core opioids, this compound features a piperazine core substituted with butyryl and cinnamyl groups [1]. As a hydrochloride salt, it offers superior aqueous solubility and handling stability compared to its free base form, making it a preferred baseline material for in vitro receptor recruitment assays, metabolic profiling, and comparative analgesic modeling .

Substituting 1-butyryl-4-cinnamylpiperazine HCl with its free base, structurally related analogs (such as 2-methyl-AP-237 or AP-238), or classical opioids (like fentanyl) fundamentally alters assay parameters and formulation workflows [1]. The free base exhibits poor aqueous solubility, complicating direct use in physiological buffers without high concentrations of organic co-solvents. Furthermore, in-class substitution with methylated analogs drastically shifts the pharmacodynamic profile; for instance, AP-238 and 2-methyl-AP-237 exhibit significantly higher µ-opioid receptor (MOR) potency and efficacy, respectively [1]. Using these highly potent analogs instead of the unmethylated AP-237 baseline invalidates comparative structure-activity relationship (SAR) models and regulatory forensic screening protocols that rely on its specific, moderate-potency activation signature [2].

Aqueous Solubility and Assay Formulation Compatibility

The hydrochloride salt of 1-butyryl-4-cinnamylpiperazine provides excellent aqueous solubility, whereas the free base form is highly lipophilic and poorly soluble in water[1]. This difference dictates the required solvent matrix for in vitro pharmacological assays, where the HCl salt can be readily dissolved in aqueous buffers without relying on high concentrations of cytotoxic organic solvents.

Evidence DimensionAqueous Solubility
Target Compound Data1-Butyryl-4-cinnamylpiperazine HCl (Easily soluble in water/aqueous buffers)
Comparator Or Baseline1-Butyryl-4-cinnamylpiperazine free base (Highly lipophilic, poor aqueous solubility)
Quantified DifferenceSignificant enhancement in aqueous dissolution for the HCl salt
ConditionsPhysiological pH buffers (e.g., PBS) at room temperature

Procuring the hydrochloride salt ensures direct solubility in aqueous assay media, eliminating the need for high-concentration organic co-solvents that can induce cytotoxicity in cell-based receptor assays.

MOR Activation Potency Benchmark vs. Fentanyl

In µ-opioid receptor (MOR) activation assays, 1-butyryl-4-cinnamylpiperazine demonstrates an EC50 of 620 nM, making it a moderate-potency agonist. In contrast, the benchmark opioid fentanyl exhibits an EC50 of approximately 28 nM in comparable assays, rendering it 22 times more potent [1].

Evidence DimensionIn vitro MOR activation potency (EC50)
Target Compound Data1-Butyryl-4-cinnamylpiperazine (EC50 = 620 nM)
Comparator Or BaselineFentanyl (EC50 ~ 28 nM)
Quantified Difference22-fold lower potency for 1-butyryl-4-cinnamylpiperazine
ConditionsIn vitro µ-opioid receptor (MOR) activation assay

Provides a moderate-potency, non-piperidine reference standard for calibrating opioid assays without the extreme handling hazards and regulatory burdens of ultra-potent fentanylogues.

Receptor Efficacy Differentiation vs. Methylated Analogs

The unmethylated 1-butyryl-4-cinnamylpiperazine acts as a partial agonist with an Emax of approximately 50% relative to hydromorphone [1]. Conversely, its methylated analog, 2-methyl-AP-237, acts as a highly efficacious full agonist with an Emax of 125% relative to hydromorphone [2].

Evidence DimensionReceptor Efficacy (Emax relative to hydromorphone)
Target Compound Data1-Butyryl-4-cinnamylpiperazine (~50% Emax)
Comparator Or Baseline2-Methyl-AP-237 (125% Emax)
Quantified Difference2.5-fold lower maximal efficacy for the unmethylated compound
ConditionsIn vitro β-arrestin 2 recruitment assay

Selecting the unmethylated AP-237 provides a partial-agonist-like baseline, essential for comparative SAR studies evaluating the impact of piperazine ring methylation on opioid efficacy.

Forensic Toxicology Reference Standard

Utilized as a primary analytical standard for LC-MS/MS and GC-MS calibration when screening for emerging acyl cinnamylpiperazine opioids in biological matrices, providing a stable, highly soluble baseline [1].

In Vitro MOR Activation Assays

Employed as a moderate-potency, structurally distinct (non-piperidine) baseline compound in β-arrestin 2 recruitment and mini-Gi assays to evaluate biased agonism and receptor efficacy without the handling risks of fentanyl [1].

Structure-Activity Relationship (SAR) Modeling

Serves as the unmethylated prototypical scaffold in medicinal chemistry studies investigating how piperazine ring substitutions (e.g., 2-methyl or 2,6-dimethyl) influence opioid receptor binding, efficacy, and lipophilicity[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.1655411 g/mol

Monoisotopic Mass

308.1655411 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G74ME71CIT

Related CAS

17719-89-0 (Parent)

Dates

Last modified: 04-14-2024
1: Carrano RA, Kimura KK, McCurdy DH. Analgesic and tolerance studies with AP-237, a new analgesic. Arch Int Pharmacodyn Ther. 1975 Jan;213(1):41-57. PubMed PMID: 1156018.
2: Carrano RA, Kimura KK, Landes RC, McCurdy DH. General pharmacology of a new analgesic-AP-237. Arch Int Pharmacodyn Ther. 1975 Jan;213(1):28-40. PubMed PMID: 1156016.
3: Watanabe S, Tanaka R. [Action of a non-narcotic analgesic, AP-237 on general anesthesia]. Masui. 1970 May;19(5):528-34. Japanese. PubMed PMID: 5465792.

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